1'-Hydroxy Bufuralol-d9 (Mixture of Diastereomers)

Übersicht

Beschreibung

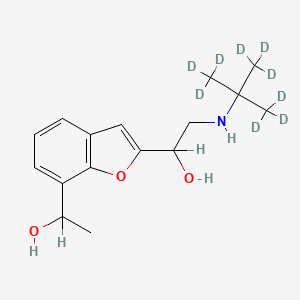

1'-Hydroxy Bufuralol-d9 (Mixture of Diastereomers), also known as 1'-Hydroxy Bufuralol-d9 (Mixture of Diastereomers), is a useful research compound. Its molecular formula is C16H23NO3 and its molecular weight is 286.419. The purity is usually 95%.

BenchChem offers high-quality 1'-Hydroxy Bufuralol-d9 (Mixture of Diastereomers) suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 1'-Hydroxy Bufuralol-d9 (Mixture of Diastereomers) including the price, delivery time, and more detailed information at info@benchchem.com.

Wirkmechanismus

Target of Action

The primary target of 1’-Hydroxy Bufuralol-d9 is the beta-adrenergic receptor . This receptor plays a crucial role in the regulation of heart function and the release of neurotransmitters .

Mode of Action

1’-Hydroxy Bufuralol-d9, a chemically modified version of bufuralol, interacts with its target, the beta-adrenergic receptor, by binding to it . This interaction can lead to changes in the receptor’s activity, which can affect various physiological processes .

Biochemical Pathways

1’-Hydroxy Bufuralol-d9 affects the cytochrome P450 2D6 (CYP2D6) pathway . The drug bufuralol is metabolized by the cytochrome P450 isoforms 2D1 and 2D2 (CYP2D1/2); therefore, quantification of the bufuralol metabolite, 1’-Hydroxy bufuralol, can be used to determine CYP2D1/2 enzyme activity . The stereoselective 1’-hydroxylation of (+)-bufuralol is catalyzed by CYP2D6 .

Pharmacokinetics

It is known that stable heavy isotopes of hydrogen, carbon, and other elements have been incorporated into drug molecules, largely as tracers for quantitation during the drug development process .

Result of Action

It is known that the interaction of 1’-hydroxy bufuralol-d9 with the beta-adrenergic receptor can lead to changes in the receptor’s activity, which can affect various physiological processes .

Biochemische Analyse

Biochemical Properties

1’-Hydroxy bufuralol-d9 interacts with the cytochrome P450 2D6 (CYP2D6) enzyme . This interaction is crucial as CYP2D6 is involved in the metabolism of a variety of compounds, including bufuralol .

Cellular Effects

The cellular effects of 1’-Hydroxy bufuralol-d9 are primarily related to its interaction with CYP2D6. As a metabolite of bufuralol, it can reflect the activity of CYP2D6

Molecular Mechanism

The molecular mechanism of 1’-Hydroxy bufuralol-d9 involves its interaction with the CYP2D6 enzyme . This interaction can influence the pharmacokinetic and metabolic profiles of drugs .

Metabolic Pathways

1’-Hydroxy bufuralol-d9 is involved in the metabolic pathways mediated by the CYP2D6 enzyme

Biologische Aktivität

1'-Hydroxy bufuralol-d9 is a deuterium-labeled derivative of 1'-hydroxy bufuralol, which is the primary metabolite of bufuralol, a non-selective beta-adrenergic antagonist. This compound plays a significant role in pharmacokinetic studies, particularly in relation to cytochrome P450 (CYP) enzyme activity. This article explores its biological activity, including its pharmacological implications, metabolic pathways, and relevant research findings.

- Molecular Formula : CHDNO

- Molecular Weight : 286.41 g/mol

- CAS Number : 1185069-74-2

- Purity : >95% (HPLC)

Pharmacological Significance

1'-Hydroxy bufuralol-d9 serves as an important marker for studying the metabolism of bufuralol and the activity of CYP2D6, an enzyme that is crucial for drug metabolism in humans. The deuterium labeling enhances the compound's stability and allows for more precise tracking during metabolic studies.

Metabolic Pathways

Bufuralol undergoes extensive metabolism primarily through CYP2D6 and CYP1A2 pathways. The hydroxylation of bufuralol to form 1'-hydroxy bufuralol is a key metabolic step that influences its pharmacological effects. The use of deuterium-labeled compounds like 1'-hydroxy bufuralol-d9 allows researchers to quantify these metabolic processes accurately.

CYP Enzyme Interaction

The biological activity of 1'-hydroxy bufuralol-d9 is closely linked to its interaction with cytochrome P450 enzymes. Studies have shown that this compound can reflect the activity levels of CYP2D6, which is involved in the metabolism of many clinically relevant drugs.

- CYP2D6 Activity : The quantification of 1'-hydroxy bufuralol-d9 in biological samples can indicate the metabolic capacity of CYP2D6, providing insights into individual variations in drug metabolism and potential drug interactions.

Case Studies

- Impact on Drug Metabolism : A study by Yamazaki et al. (1994) demonstrated that the hydroxylation of bufuralol by CYP2D6 leads to significant differences in the pharmacokinetics of beta-blockers, highlighting the importance of understanding this metabolic pathway for optimizing therapeutic strategies in patients using beta-adrenergic antagonists .

- Deuterium Substitution Effects : Research has indicated that deuterium substitution can alter the pharmacokinetics of drugs. A review by Russak et al. (2019) discussed how deuterated metabolites like 1'-hydroxy bufuralol-d9 could exhibit altered absorption and elimination profiles compared to their non-deuterated counterparts, which may enhance their therapeutic index .

Research Findings

Wissenschaftliche Forschungsanwendungen

Pharmacokinetic Studies

1'-Hydroxy Bufuralol-d9 serves as a valuable tool for pharmacokinetic studies due to its stable isotope labeling. It allows researchers to trace the metabolism and distribution of bufuralol and its metabolites in biological systems.

- Metabolic Pathways : Studies have demonstrated that bufuralol undergoes extensive hepatic metabolism, primarily mediated by cytochrome P450 enzymes, particularly CYP2D6. The use of 1'-Hydroxy Bufuralol-d9 enables precise tracking of these metabolic pathways through liquid chromatography-tandem mass spectrometry (LC-MS/MS) techniques .

- Comparative Analysis : The compound has been utilized in comparative studies between human and animal models, such as rhesus monkeys, to elucidate species-specific differences in drug metabolism. Such studies highlight the role of CYP2D6-related enzymes in bufuralol hydroxylation, providing insights into interspecies variability in drug response .

Inhibition Studies

Research has shown that 1'-Hydroxy Bufuralol-d9 can be used to investigate the inhibitory effects of various substances on cytochrome P450 enzymes.

- CYP Inhibition : For instance, the compound has been employed to assess the inhibitory potential of other drugs on CYP2D6-mediated bufuralol hydroxylation. This is crucial for understanding potential drug-drug interactions that may occur when multiple medications are administered concurrently .

- Mechanistic Studies : The compound's ability to inhibit specific enzyme activities provides a platform for mechanistic studies aimed at elucidating the biochemical pathways involved in drug metabolism and the impact of genetic polymorphisms on enzyme function .

Clinical Research Applications

1'-Hydroxy Bufuralol-d9 is also relevant in clinical research settings.

- Beta-Adrenoceptor Activity : As a metabolite of bufuralol, it aids in understanding the pharmacodynamics associated with beta-adrenoceptor antagonism. Research has indicated that bufuralol exhibits partial agonist activity at beta-adrenoceptors, which can influence therapeutic outcomes in conditions such as hypertension and heart failure .

- Therapeutic Monitoring : The compound's stable isotope nature allows for accurate monitoring of therapeutic levels of bufuralol and its metabolites in clinical settings, enhancing patient safety and treatment efficacy .

Data Summary Table

Case Studies

- Comparative Metabolism Study : A study comparing the metabolic pathways of bufuralol in human and rhesus monkey models highlighted significant differences in enzyme activity, emphasizing the importance of using 1'-Hydroxy Bufuralol-d9 for accurate metabolic profiling .

- Drug Interaction Study : Research investigating the inhibitory effects of various drugs on bufuralol metabolism demonstrated that 1'-Hydroxy Bufuralol-d9 could effectively identify potential interactions, providing critical data for clinical applications .

- Therapeutic Monitoring Case : A clinical trial involving patients on bufuralol therapy utilized 1'-Hydroxy Bufuralol-d9 to monitor plasma levels accurately, leading to improved dosing strategies and patient outcomes .

Eigenschaften

IUPAC Name |

2-[[1,1,1,3,3,3-hexadeuterio-2-(trideuteriomethyl)propan-2-yl]amino]-1-[7-(1-hydroxyethyl)-1-benzofuran-2-yl]ethanol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H23NO3/c1-10(18)12-7-5-6-11-8-14(20-15(11)12)13(19)9-17-16(2,3)4/h5-8,10,13,17-19H,9H2,1-4H3/i2D3,3D3,4D3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GTYMTYBCXVOBBB-WVZRYRIDSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C1=CC=CC2=C1OC(=C2)C(CNC(C)(C)C)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

[2H]C([2H])([2H])C(C([2H])([2H])[2H])(C([2H])([2H])[2H])NCC(C1=CC2=C(O1)C(=CC=C2)C(C)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H23NO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20662008 | |

| Record name | 1-[7-(1-Hydroxyethyl)-1-benzofuran-2-yl]-2-{[2-(~2~H_3_)methyl(~2~H_6_)propan-2-yl]amino}ethan-1-ol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20662008 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

286.41 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1185069-74-2 | |

| Record name | 1-[7-(1-Hydroxyethyl)-1-benzofuran-2-yl]-2-{[2-(~2~H_3_)methyl(~2~H_6_)propan-2-yl]amino}ethan-1-ol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20662008 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.